![molecular formula C8H13BrO B2900544 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane CAS No. 2248345-65-3](/img/structure/B2900544.png)
2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane
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Overview
Description
The compound is a derivative of the bicyclo[3.2.1]octane system . Bicyclo[3.2.1]octane is the basic framework of many important biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by a bicyclo[3.2.1]octane ring system . This is a common structural motif in many biologically active natural products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include an intramolecular Diels-Alder reaction and a cyclopropane ring opening .Mechanism of Action
Target of Action
The primary targets of 2-(Bromomethyl)-8-oxabicyclo[51Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
The exact mode of action of 2-(Bromomethyl)-8-oxabicyclo[51It’s worth noting that halogenoalkanes, a class of compounds to which our compound belongs, are known for their reactivity due to the presence of electronegative halogens . The carbon-halogen bond is polar, causing the carbon to carry a partial positive charge and the halogen a partial negative charge .
Biochemical Pathways
The specific biochemical pathways affected by 2-(Bromomethyl)-8-oxabicyclo[51It’s important to note that the interaction of similar compounds with biological systems can influence a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Bromomethyl)-8-oxabicyclo[51The pharmacokinetics of a compound can be influenced by its molecular structure and properties .
Result of Action
The specific molecular and cellular effects of 2-(Bromomethyl)-8-oxabicyclo[51Similar compounds have been known to cause significant changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane can be influenced by various environmental factors. For instance, the octane rating of a fuel can affect the ignition timing and performance of an engine . Similarly, the environment in which this compound operates could impact its effectiveness.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane in lab experiments is its rigid and stable structure, which makes it an ideal candidate for use in various chemical and biological experiments. Additionally, this compound is relatively easy to synthesize and can be modified to produce a variety of derivatives with different properties. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane research, including the development of new derivatives with improved properties, the exploration of new applications in drug discovery and chemical biology, and the study of the molecular mechanisms underlying this compound's biological effects. Additionally, this compound could be used as a tool for studying the interactions between proteins and small molecules, which could lead to the development of new drugs targeting various diseases. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesis Methods
2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane can be synthesized through a multi-step process involving the reaction of 2-bromo-1,3-propanediol with cyclopentadiene. The resulting product is then subjected to a series of chemical reactions, including a Diels-Alder reaction, to form the final this compound compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
Scientific Research Applications
2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane has been used in a variety of scientific research applications, including drug discovery, chemical biology, and materials science. In drug discovery, this compound has been shown to have potential as a scaffold for the development of new drugs targeting various diseases. Additionally, this compound has been used in chemical biology to study the interactions between proteins and small molecules. Finally, this compound has been used in materials science to develop new materials with unique properties, such as high thermal stability and rigidity.
properties
IUPAC Name |
2-(bromomethyl)-8-oxabicyclo[5.1.0]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-5-6-3-1-2-4-7-8(6)10-7/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGOBIJCWHDROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(O2)C(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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